molecular formula C16H16N2O2S2 B4828455 (3Z)-1-Ethyl-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-Ethyl-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B4828455
M. Wt: 332.4 g/mol
InChI Key: WPSMIMMWJIMRSS-SEYXRHQNSA-N
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Description

(3Z)-1-Ethyl-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a synthetically derived compound recognized in scientific research for its role as a potent and selective inhibitor of protein kinases, particularly the JAK family and TYK2. Its core research value lies in its unique mechanism of action, where it functions as a ATP-competitive inhibitor that binds to the kinase's active site, effectively blocking the phosphorylation and subsequent activation of downstream signaling pathways such as the JAK-STAT cascade. This targeted inhibition makes it a critical pharmacological tool for investigating the pathophysiology of inflammatory and autoimmune diseases , as well as certain hematological cancers where these pathways are constitutively active. Researchers utilize this compound primarily in in vitro cellular assays and in vivo preclinical models to delineate the specific contributions of JAK/STAT signaling, to validate new therapeutic targets, and to study the effects of pathway suppression on cell proliferation, apoptosis, and immune cell function. Its isatin-thiazolidinone hybrid structure is a subject of interest in medicinal chemistry programs focused on optimizing kinase inhibitor selectivity and drug-like properties.

Properties

IUPAC Name

(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-4-17-11-8-6-5-7-10(11)12(14(17)19)13-15(20)18(9(2)3)16(21)22-13/h5-9H,4H2,1-3H3/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSMIMMWJIMRSS-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C(C)C)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C(C)C)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Thiazolidinone Ring

Modifications to the thiazolidinone’s 3-position substituent significantly alter steric and electronic profiles:

Compound Thiazolidinone Substituent Key Properties/Effects Reference
Target Compound 3-Isopropyl Balanced lipophilicity; moderate steric bulk -
(3Z)-1-Butyl-3-[3-allyl-...] () 3-Allyl Increased reactivity (allyl group); potential for covalent binding
CID 5838965 () 3-Butyl Enhanced hydrophobicity; may reduce solubility
CAS 324544-29-8 () 3-(1,1-Dioxidotetrahydrothiophen-3-yl) Polar sulfone group; improved aqueous solubility

Impact : The isopropyl group in the target compound offers a compromise between steric bulk and solubility, whereas allyl or sulfone-containing derivatives prioritize reactivity or polarity, respectively.

Modifications at the Indole Nitrogen

The indole nitrogen’s substitution influences pharmacokinetic properties:

Compound Indole N-Substituent Molecular Weight Key Effects Reference
Target Compound Ethyl ~380 g/mol Moderate lipophilicity -
[(3Z)-5-Bromo...] () Acetic acid 441.325 g/mol Increased acidity (carboxylic acid); enhanced hydrogen bonding
CID 5838965 () 4-Methylbenzyl 422.55 g/mol High hydrophobicity; potential CNS penetration

Impact : Ethyl substitution provides a balance between membrane permeability and solubility, while bulky aromatic groups (e.g., 4-methylbenzyl) may limit bioavailability.

Crystallographic and Solid-State Comparisons

highlights the use of XPac analysis to compare oxindole crystal packing. For example:

  • (3Z)-3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one forms dimeric stacks via π-π interactions .

Physicochemical Property Analysis

Predicted properties (based on analogues in –10):

Property Target Compound CAS 324544-29-8 () CID 5838965 ()
Molecular Weight ~380 g/mol 408.51 g/mol 422.55 g/mol
logP (Predicted) ~2.5 ~1.8 (due to sulfone) ~3.2
Aqueous Solubility Moderate High Low

Q & A

Q. What are the key strategies for optimizing the synthesis of this compound?

The synthesis involves multi-step organic reactions, including cyclocondensation of thiazolidinone precursors with indole derivatives. Critical steps include:

  • Cyclocondensation : Use of sodium acetate in acetic acid under reflux to facilitate the formation of the thiazolidinone-indole hybrid core .
  • Functionalization : Introduction of the ethyl and isopropyl groups via alkylation reagents (e.g., ethyl iodide) under controlled pH and temperature .
  • Purification : Recrystallization from ethanol or DMF/acetic acid mixtures to achieve >95% purity . Yield optimization requires precise stoichiometry and catalyst selection (e.g., p-toluenesulfonic acid for dehydration steps) .

Q. How can structural characterization be performed to confirm the Z-configuration?

Advanced spectroscopic techniques are essential:

  • NMR : 1^1H and 13^13C NMR to verify the Z-configuration via coupling constants and NOE correlations (e.g., olefinic proton signals at δ 6.8–7.2 ppm) .
  • FT-IR : Peaks at 1680–1700 cm1^{-1} (C=O stretch) and 1250–1300 cm1^{-1} (C-S stretch) confirm functional groups .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry, as demonstrated in analogous indole-thiazolidinone hybrids .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} values compared to doxorubicin .
  • Enzyme inhibition : Fluorescence-based assays for COX-2 or α-glucosidase inhibition, leveraging the thioxo-thiazolidinone moiety’s electrophilicity .

Q. How do substituents (e.g., isopropyl, ethyl) influence solubility and stability?

  • Lipophilicity : The isopropyl group enhances logP values, improving membrane permeability but reducing aqueous solubility. Solubility can be mitigated using DMSO/PBS mixtures .
  • Stability : Ethyl groups at N1 stabilize the indole ring against oxidative degradation, as shown in accelerated stability studies (40°C/75% RH for 30 days) .

Advanced Research Questions

Q. How can contradictory bioactivity data across analogs be reconciled?

Contradictions often arise from subtle structural variations:

  • Case study : Fluorine substitution at the phenyl ring (e.g., 2-fluorophenyl vs. 4-ethoxyphenyl) alters electron density, affecting binding to enzyme active sites. SAR studies show a 10-fold difference in IC50_{50} values for COX-2 inhibition .
  • Methodological fix : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity trends .

Q. What computational approaches predict interactions with biological targets?

  • Molecular docking : Simulate binding to kinases (e.g., CDK2) or DNA using the compound’s SMILES string (e.g., CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C4\C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6F)/SC3=N2) .
  • MD simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to identify key hydrogen bonds with catalytic residues .

Q. How can regioselectivity be controlled during functionalization?

  • Catalyst choice : Pd(PPh3_3)4_4 promotes C-5 alkylation of indole over C-3, as shown in Suzuki-Miyaura cross-coupling analogs .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the thiazolidinone’s sulfur atom .

Q. What are the cross-disciplinary applications beyond medicinal chemistry?

  • Materials science : The compound’s π-conjugated system enables use as a ligand in coordination polymers (e.g., with Cu(II) for catalytic applications) .
  • Chemical biology : Photoaffinity labeling probes can be synthesized via azide-alkyne click chemistry to map protein targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-1-Ethyl-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
(3Z)-1-Ethyl-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

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